2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide
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Overview
Description
2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide is a complex organic compound with a unique pentacyclic structure This compound is characterized by its multiple fused rings and the presence of both ketone and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pentacyclic core structure through a series of cyclization reactions. This is followed by the introduction of the ketone and amide functional groups under controlled conditions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amide and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 17-benzyl-hydroxymethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16,18-dione
- 2-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid
Uniqueness
What sets 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H20N2O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C26H20N2O4/c29-19-12-6-5-11-18(19)27-20(30)13-28-25(31)23-21-14-7-1-2-8-15(14)22(24(23)26(28)32)17-10-4-3-9-16(17)21/h1-12,21-24,29H,13H2,(H,27,30) |
InChI Key |
NCHYGUASUCAENU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)NC6=CC=CC=C6O |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)NC6=CC=CC=C6O |
Origin of Product |
United States |
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